(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride
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Overview
Description
Scientific Research Applications
Pharmacological Properties : A compound similar to the requested chemical, 403U76 (5‐chloro‐[[2‐[(dimethylamino)methyl]phenyl]thio]benzene‐methanol hydrochloride), has been identified as a potent inhibitor of 5‐hydroxytryptamine (5‐HT) and noradrenaline reuptake into rat brain synaptosomes. This suggests potential applications in the treatment of neurological and psychological disorders (Ferris et al., 1995).
Crystallographic Study : Research involving crystallographic and computational studies of copper(II) complexes with structures similar to the queried compound, focusing on binding modes and hydrogen bond interactions, indicates applications in the study of metal-organic frameworks and coordination chemistry (Ababneh et al., 2020).
Antimicrobial Activity : Certain imidazole derivatives containing elements of the requested chemical structure have shown potential antimicrobial activity. This indicates possible use in the development of new antimicrobial agents (Maheta et al., 2012).
Conformational Study : The study of tris(2-(dimethylamino)phenyl)methanol salt derivatives, related in structure to the queried compound, provides insights into anion influences on hydrogen-bond structures, relevant in organic chemistry and materials science (Zhang et al., 2015).
Photophysical Properties : Investigations into the photophysical and photochemical properties of compounds like HOF (2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4Hchromen-4-one), synthesized in the presence of methanol, offer applications in sensing mechanisms and understanding excited state dynamics (Liu et al., 2019).
Enantioselective Synthesis : The synthesis of (1R,3S,4S)-2-azanorbornyl-3-methanol as an organocatalyst for the enantioselective epoxidation of α,β-enones, related to the query, suggests applications in asymmetric synthesis and catalysis (Lu et al., 2008).
properties
IUPAC Name |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO.ClH/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-13,25H,14-17H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVKOMBJQAXYKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693240 |
Source
|
Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Chloromethyl)-4-(dibenzylamino)phenyl)methanol hydrochloride | |
CAS RN |
1260403-55-1 |
Source
|
Record name | [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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